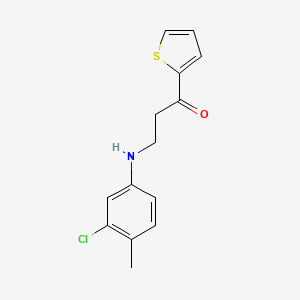

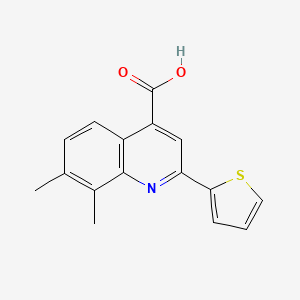

![molecular formula C12H10N2O2 B2875953 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile CAS No. 695150-91-5](/img/structure/B2875953.png)

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2,5-dione group attached to a phenyl group, which is further connected to an acetonitrile group .Aplicaciones Científicas De Investigación

Electrochemical Properties and Applications

The study of electrochemical properties of novel pyrrolidine derivatives, which include sterically hindered phenol fragments, reveals that these compounds exhibit redox behaviors conducive to the development of antioxidant agents. This discovery opens up avenues for utilizing such derivatives in applications requiring materials with specific redox characteristics, such as sensors or electrochemical devices (Osipova et al., 2011).

Conducting Polymers and Electrochromic Devices

Research into the electropolymerization of thienylenepyrrole derivatives has led to the development of new monomers and polymers with low oxidation potentials and distinct coloration properties. These materials are promising for use in electrochromic devices (ECDs), offering tunable optical properties and high coloration efficiency. Such advances could lead to more efficient and customizable ECDs for applications ranging from smart windows to display technologies (Carbas et al., 2014).

Synthetic Chemistry and Antioxidant Activity

The synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety from 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile demonstrates the compound's versatility as a precursor in organic synthesis. This approach not only expands the toolbox for creating bioactive molecules but also highlights the potential of such derivatives in antioxidant applications, suggesting their utility in pharmaceuticals and nutraceuticals (El‐Mekabaty, 2015).

Ligand Exchange Reactions and Catalytic Studies

The ligand exchange reaction on a Ru(II)–Pheox complex, involving acetonitrile, sheds light on the mechanism of catalytic asymmetric reactions. This research underscores the importance of understanding the interactions between metal complexes and solvents or ligands, which can significantly impact the development of catalytic processes and the synthesis of chiral molecules (Nakagawa et al., 2018).

Kinetics and Mechanisms in Organic Reactions

Investigations into the pyridinolysis of phenyl chloroformates in acetonitrile offer insights into the kinetics and mechanisms underlying these reactions. Such studies are crucial for designing more efficient and selective synthetic pathways in organic chemistry, potentially leading to advancements in the synthesis of pharmaceuticals and other complex organic molecules (Koh et al., 1998).

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to a group of pyrrolidine-2,5-dione derivatives , which are often associated with various biological activities.

Mode of Action

Studies on similar compounds suggest that they might interact with their targets through inhibition of calcium currents mediated by cav 12 (L-type) channels .

Pharmacokinetics

It’s known that this compound has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest a favorable pharmacokinetic profile.

Result of Action

Studies on similar compounds suggest that they might have anticonvulsant properties . One of the compounds in this group showed potent anticonvulsant activity and a favorable safety profile in animal seizure models .

Propiedades

IUPAC Name |

2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBFWFQGWQKLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)

![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)